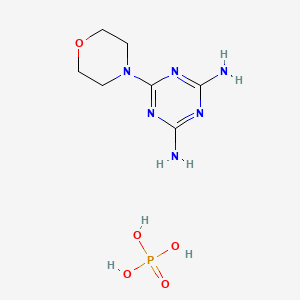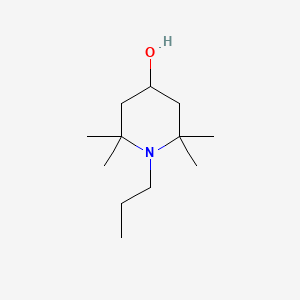
4H-Pyran-4-one, 3,3-difluoro-2,3-dihydro-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyran-4-one, 3,3-difluoro-2,3-dihydro-2-phenyl- is a heterocyclic organic compound that belongs to the pyranone family. This compound is characterized by the presence of a pyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms. The compound also features two fluorine atoms and a phenyl group attached to the pyran ring, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 3,3-difluoro-2,3-dihydro-2-phenyl- can be achieved through several methods. One common approach involves the hetero-Diels-Alder reaction, where a diene reacts with an aldehyde in the presence of a catalyst. For instance, a BINOLate-zinc complex can be used as an efficient catalyst for the enantioselective hetero-Diels-Alder reaction, yielding the desired pyranone compound with high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of metal-free catalysts, such as p-toluenesulfonic acid, can provide a more environmentally friendly approach to the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyran-4-one, 3,3-difluoro-2,3-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms and phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
4H-Pyran-4-one, 3,3-difluoro-2,3-dihydro-2-phenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound for drug development.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4H-Pyran-4-one, 3,3-difluoro-2,3-dihydro-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
4H-Pyran-4-one: A simpler pyranone compound without the fluorine atoms and phenyl group.
2,3-Dihydro-4H-pyran-4-one: A similar compound with a different substitution pattern.
3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one: Another pyranone derivative with hydroxyl and methyl groups
Uniqueness
4H-Pyran-4-one, 3,3-difluoro-2,3-dihydro-2-phenyl- is unique due to the presence of the difluoro and phenyl substituents, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications .
Propiedades
Número CAS |
119372-71-3 |
|---|---|
Fórmula molecular |
C11H8F2O2 |
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
3,3-difluoro-2-phenyl-2H-pyran-4-one |
InChI |
InChI=1S/C11H8F2O2/c12-11(13)9(14)6-7-15-10(11)8-4-2-1-3-5-8/h1-7,10H |
Clave InChI |
SWCZAVSLGLXHBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(C(=O)C=CO2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate](/img/structure/B14289205.png)
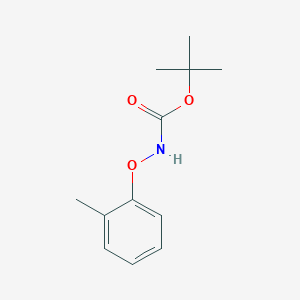
![N-[(2-Chloro-5-nitrophenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14289231.png)
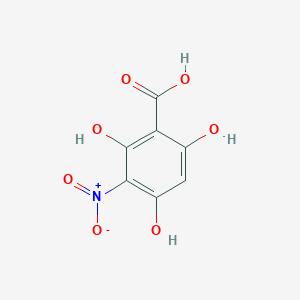
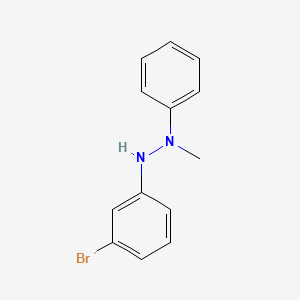
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene)](/img/structure/B14289243.png)
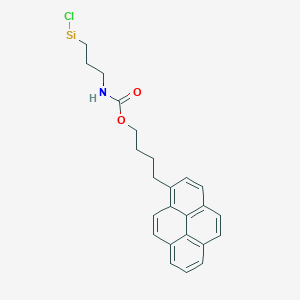
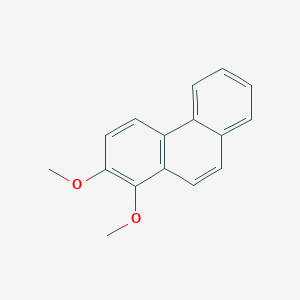
![4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B14289250.png)
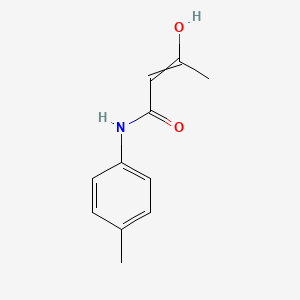
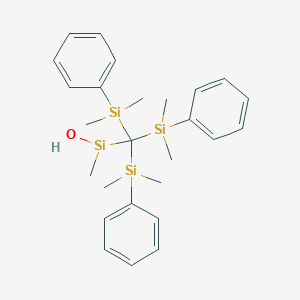
![3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene](/img/structure/B14289274.png)
